molecular formula C16H14N2O4S B119009 1-Hydroxyvaldecoxib CAS No. 181695-81-8

1-Hydroxyvaldecoxib

Cat. No. B119009
M. Wt: 330.4 g/mol
InChI Key: UJSFKTUZOASIPA-UHFFFAOYSA-N
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Description

1-Hydroxyvaldecoxib is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) valdecoxib . It is a metabolite of valdecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor .


Synthesis Analysis

The synthesis of 1-Hydroxyvaldecoxib involves the hydrolysis of parecoxib, a parenterally administered inactive prodrug . The hydrolysis process is rapid and results in the formation of the active COX-2 inhibitor, valdecoxib .


Molecular Structure Analysis

The molecular formula of 1-Hydroxyvaldecoxib is C16H14N2O4S . The molecular weight is 330.358 Da . The structure of 1-Hydroxyvaldecoxib is achiral .


Chemical Reactions Analysis

1-Hydroxyvaldecoxib is a metabolite of parecoxib, which undergoes rapid hydrolysis in vivo . Both parecoxib and valdecoxib inhibit human cytochrome P450 2C9 (CYP2C9) activity in vitro .


Physical And Chemical Properties Analysis

The molecular formula of 1-Hydroxyvaldecoxib is C16H14N2O4S . The molecular weight is 330.358 Da . The structure of 1-Hydroxyvaldecoxib is achiral .

Scientific Research Applications

1. Cancer Treatment and Cell Cycle Effects

  • Cancer Therapy: Research on related compounds like hydroxycinnamic acids (HCAs) and their alkyl esters, which share some structural similarities with 1-Hydroxyvaldecoxib, indicates potential in treating cancer. These compounds have been found to induce apoptosis selectively in cancer cells, pointing towards a similar potential for 1-Hydroxyvaldecoxib in cancer therapy (Menezes et al., 2017).
  • Cell Cycle Synchronization: Hydroxyurea, a compound with some similar properties to 1-Hydroxyvaldecoxib, is used in laboratories for cell cycle synchronization due to its reversible inhibitory effect on DNA replication in various organisms (Singh & Xu, 2016).

2. Potential in Neurodegenerative Disease Research

  • Parkinson's Disease Model: 6-Hydroxydopamine, a neurotoxin structurally related to 1-Hydroxyvaldecoxib, is used in experimental models for Parkinson's disease, suggesting potential research applications of 1-Hydroxyvaldecoxib in studying neurodegenerative diseases (Hanrott et al., 2006).

3. Insights into Drug Repositioning and Cross-Reactivity

  • Drug Repositioning: The study of related compounds like HIV-1 integrase inhibitors has shown that repositioning known compounds with favorable pharmacological properties can lead to new therapeutic applications, including in cancer treatment. This approach could be applicable to 1-Hydroxyvaldecoxib (Zeng et al., 2012).
  • Cross-Reactivity: Unexpected inhibition of carbonic anhydrase by COX-2-selective celecoxib, which is structurally related to 1-Hydroxyvaldecoxib, highlights the potential for cross-reactivity and new pharmacological opportunities (Weber et al., 2004).

4. Antiviral Research

  • Antiviral Potential: Studies on similar compounds like hydroxychloroquine have shown effectiveness in inhibiting viral replication, suggesting a potential line of research for 1-Hydroxyvaldecoxib in antiviral therapies, especially in diseases like COVID-19 (Meo et al., 2020).

Safety And Hazards

Valdecoxib, the parent drug of 1-Hydroxyvaldecoxib, was removed from the Canadian, U.S., and E.U. markets in 2005 due to concerns about a possible increased risk of heart attack and stroke .

properties

IUPAC Name

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSFKTUZOASIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431308
Record name 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyvaldecoxib

CAS RN

181695-81-8
Record name 1-Hydroxyvaldecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYVALDECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Ibrahim, A Karim, J Feldman… - Anesthesia & …, 2002 - journals.lww.com
… The main route of valdecoxib phase I metabolism is hydroxylation of the methyl group on the isoxazole ring primarily by CYP3A4 to form 1-hydroxyvaldecoxib, which is …
Number of citations: 50 journals.lww.com
A Ibrahim, S Park, J Feldman, A Karim… - The Journal of the …, 2002 - pubs.asahq.org
… to form 1-hydroxyvaldecoxib (SC-66905), which is pharmacologically active. Plasma 1-hydroxyvaldecoxib … 6Glucuronidation of 1-hydroxyvaldecoxib occurs at the alcohol (major) and …
Number of citations: 62 pubs.asahq.org
AE Ibrahim, J Feldman, A Karim… - The Journal of the …, 2003 - pubs.asahq.org
… , valdexocib, and 1-hydroxyvaldecoxib were determined by liquid … 1-hydroxyvaldecoxib and 5–2,000 ng/ml for parecoxib. Coefficients of variation for valdecoxib, 1-hydroxyvaldecoxib, …
Number of citations: 81 pubs.asahq.org

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